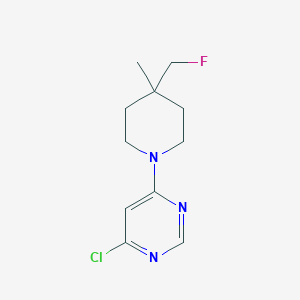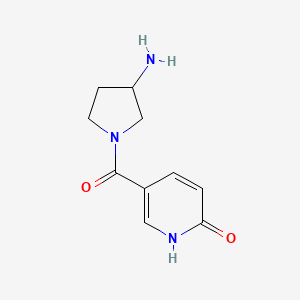
4-Chloro-6-(4-(fluorométhyl)-4-méthylpipéridin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H15ClFN3 and its molecular weight is 243.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pyrimidine, y compris le « 4-Chloro-6-(4-(fluorométhyl)-4-méthylpipéridin-1-yl)pyrimidine », ont été rapportés pour présenter des propriétés anticancéreuses . Ils ont été utilisés dans la modulation de la leucémie myéloïde, du cancer du sein et de la fibrose pulmonaire idiopathique .
Applications antimicrobiennes et antifongiques
Ces composés ont montré des propriétés antimicrobiennes et antifongiques . Ils peuvent être utilisés dans le développement de nouveaux médicaments pour lutter contre diverses infections microbiennes et fongiques .
Applications antiparasitaires
Les dérivés de la pyrimidine ont également été rapportés pour présenter des propriétés antiparasitaires . Cela en fait des candidats potentiels pour le développement de médicaments antiparasitaires .
Applications diurétiques
Ces composés ont été rapportés comme ayant des propriétés diurétiques . Ils peuvent potentiellement être utilisés dans le traitement des affections qui bénéficient d'une augmentation de la production d'urine .
Applications antitumorales
Les dérivés de la pyrimidine ont été rapportés pour présenter des propriétés antitumorales . Ils peuvent potentiellement être utilisés dans le développement de nouveaux médicaments antitumoraux .
Applications antifilariales
Ces composés ont montré des propriétés antifilariales . Ils peuvent potentiellement être utilisés dans le traitement des maladies filariales .
Inhibiteurs de la topoisomérase II de l'ADN
Les dérivés de la pyrimidine ont été rapportés pour inhiber la topoisomérase II de l'ADN . Cela en fait des candidats potentiels pour le développement de médicaments qui ciblent cette enzyme .
Agents antituberculeux
Ces composés ont été rapportés pour présenter des propriétés antituberculeuses . Ils peuvent potentiellement être utilisés dans le développement de nouveaux médicaments antituberculeux .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine affects various biochemical pathways. These pathways are primarily related to cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and function .
Result of Action
The molecular and cellular effects of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine’s action are primarily related to its inhibitory effect on protein kinases . By inhibiting these enzymes, this compound can disrupt normal cellular processes such as growth, differentiation, and migration .
Analyse Biochimique
Biochemical Properties
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine and kinases can lead to the modulation of phosphorylation processes, which are crucial for regulating cellular activities such as signal transduction and metabolism .
Cellular Effects
The effects of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway that regulates cell growth, differentiation, and survival . Additionally, 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of target proteins . This inhibition can result in downstream effects on various cellular processes, including signal transduction and gene expression .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine vary with different dosages. Low doses of this compound have been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage level results in a marked change in the biological response. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4-Chloro-6-
Propriétés
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c1-11(7-13)2-4-16(5-3-11)10-6-9(12)14-8-15-10/h6,8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYULACDXUIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)


![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)




![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)

![2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine](/img/structure/B1491432.png)

